molecular formula C12H15NO5 B8371939 3-iso-Pentyloxy-5-nitrobenzoic acid

3-iso-Pentyloxy-5-nitrobenzoic acid

Cat. No.: B8371939
M. Wt: 253.25 g/mol
InChI Key: AJVJYOQNKUBYHT-UHFFFAOYSA-N
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Description

3-iso-Pentyloxy-5-nitrobenzoic acid is a nitro-substituted benzoic acid derivative featuring an iso-pentyloxy (3-methylbutoxy) group at the 3-position and a nitro group at the 5-position of the aromatic ring. Its structure combines electron-withdrawing (nitro) and lipophilic (iso-pentyloxy) substituents, which may influence solubility, reactivity, and biological activity.

Properties

Molecular Formula

C12H15NO5

Molecular Weight

253.25 g/mol

IUPAC Name

3-(3-methylbutoxy)-5-nitrobenzoic acid

InChI

InChI=1S/C12H15NO5/c1-8(2)3-4-18-11-6-9(12(14)15)5-10(7-11)13(16)17/h5-8H,3-4H2,1-2H3,(H,14,15)

InChI Key

AJVJYOQNKUBYHT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC1=CC(=CC(=C1)[N+](=O)[O-])C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following nitro-substituted benzoic acid derivatives share structural similarities with 3-iso-Pentyloxy-5-nitrobenzoic acid:

Compound Name Substituent at 3-Position Substituent at 5-Position Molecular Formula Molecular Weight (g/mol) CAS Number
This compound iso-Pentyloxy (C₅H₁₁O) Nitro (NO₂) C₁₂H₁₅NO₅ 253.25 (calculated) Not provided
3-[(Methylamino)carbonyl]-5-nitrobenzoic acid Methylcarbamoyl (C₂H₄NCO) Nitro (NO₂) C₉H₈N₂O₅ 224.17 1954-97-8
3-Methoxy-5-nitrobenzo[b]thiophene-3-carboxylic acid Methoxy (OCH₃) + benzo[b]thiophene core Nitro (NO₂) C₁₀H₇NO₅S 253.23 26759-54-6
Key Observations:

Substituent Lipophilicity: The iso-pentyloxy group in the target compound confers higher lipophilicity compared to the methylcarbamoyl group in 1954-97-8 and the methoxy group in 26759-54-6. This may enhance membrane permeability in biological systems.

Electronic Effects :

  • The nitro group (strong electron-withdrawing) in all three compounds deactivates the aromatic ring, directing electrophilic substitution to specific positions.
  • The methylcarbamoyl group in 1954-97-8 introduces hydrogen-bonding capability via the amide moiety, which is absent in the ether-linked iso-pentyloxy group of the target compound .

Synthetic Utility: 1954-97-8 is noted for applications in drug research, where its amide group may serve as a pharmacophore. In contrast, the iso-pentyloxy group in the target compound could improve metabolic stability in vivo due to reduced susceptibility to hydrolysis . The heterocyclic structure of 26759-54-6 may enhance fluorescence or optoelectronic properties, making it relevant in materials science .

Physicochemical Properties (Inferred)

Property This compound 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid 3-Methoxy-5-nitrobenzo[b]thiophene-3-carboxylic acid
Solubility Low (lipophilic substituent) Moderate (amide polarity) Low (heterocyclic rigidity)
Melting Point Not reported 180–182°C (literature) Not reported
Bioavailability Potential for improved absorption Moderate (amide hydrolysis risk) Limited (rigid structure)

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